N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-14-15(2)28-21(19(14)13-22)23-20(25)16-9-11-18(12-10-16)29(26,27)24(3)17-7-5-4-6-8-17/h9-12,17H,4-8H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGQLBWOKMXGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfamoyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of enzymatic activity.
- Receptor Binding : The thiophene and cyano groups can enhance the compound's affinity for specific receptors, influencing signaling pathways related to cell growth and proliferation.
Biological Activity Studies
Research on the biological activity of this compound has yielded promising results across various studies:
-
Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 12.5 Apoptosis HeLa (Cervical) 10.0 Cell Cycle Arrest A549 (Lung) 15.0 Inhibition of Proliferation -
Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, indicating its possible application in treating infections.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL - Anti-inflammatory Effects : Some studies have indicated that the compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups.
- Case Study 2 : In vitro experiments showed that the compound could effectively inhibit biofilm formation in pathogenic bacteria, suggesting its utility in treating chronic infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
- 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) : Differs by an ethyl group on the sulfamoyl nitrogen and a furan-linked 1,3,4-oxadiazole instead of the thiophene. LMM11 exhibits antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting the target compound’s cyclohexyl(methyl) group may modulate potency or selectivity .
- 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) : Features a benzyl(methyl)sulfamoyl group and a methoxyphenyl-oxadiazole. Its activity against C. albicans highlights the importance of sulfamoyl substitution patterns for biological efficacy .
- N-(2,4-difluorophenyl)hydrazinecarbothioamide derivatives (e.g., compounds 4–6 in ) : Contain phenylsulfonyl and triazole/thioamide groups. These compounds, while structurally distinct, demonstrate how electron-withdrawing substituents (e.g., halogens) influence spectral properties and reactivity .
Pharmacological and Physicochemical Properties
*Calculated based on structural formulas.
- Electronic Effects: The 3-cyano group on the thiophene introduces electron-withdrawing character, contrasting with LMM11’s electron-rich furan. This may alter binding interactions with enzyme active sites .
- Synthetic Routes : Unlike LMM11 and LMM5 (commercially sourced), the target compound may be synthesized via nucleophilic substitution or cyclization reactions similar to ’s methods, such as coupling sulfamoylbenzoyl chlorides with thiophene amines .
Spectral and Reactivity Comparisons
- IR Spectroscopy: The absence of C=O bands (~1660–1682 cm⁻¹) in triazole-thiones [7–9] () contrasts with the target compound’s benzamide carbonyl, which would exhibit strong absorption near 1680 cm⁻¹. The νC≡N vibration (~2200 cm⁻¹) in the target’s cyano group is absent in LMM11 and LMM5 .
- NMR : The cyclohexyl(methyl)sulfamoyl group would show distinct ¹H-NMR signals for cyclohexyl protons (δ 1.2–2.0 ppm) and methyl groups (δ 2.5–3.0 ppm), differing from LMM11’s ethyl group (δ 1.0–1.5 ppm for CH₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
